[2-(4-Trifluoromethoxyphenyl)-pyrimidin-5-yloxy]-acetic acid
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Overview
Description
[2-(4-Trifluoromethoxyphenyl)-pyrimidin-5-yloxy]-acetic acid is a chemical compound that features a trifluoromethoxyphenyl group attached to a pyrimidin-5-yloxy moiety, with an acetic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Trifluoromethoxyphenyl)-pyrimidin-5-yloxy]-acetic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.
Introduction of the Trifluoromethoxyphenyl Group: This step involves the substitution of a hydrogen atom on the pyrimidine ring with a trifluoromethoxyphenyl group. This can be achieved using trifluoromethylation reagents under specific conditions.
Attachment of the Acetic Acid Group:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetic acid moiety, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the pyrimidine ring or the trifluoromethoxyphenyl group, potentially leading to the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrimidine ring or the phenyl group are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reagents or nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [2-(4-Trifluoromethoxyphenyl)-pyrimidin-5-yloxy]-acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be used to study the effects of trifluoromethoxyphenyl and pyrimidine derivatives on biological systems. It can serve as a probe to investigate enzyme interactions and metabolic pathways.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be utilized in the production of agrochemicals, polymers, and other materials. Its unique properties make it suitable for various applications, including as a catalyst or stabilizer.
Mechanism of Action
The mechanism of action of [2-(4-Trifluoromethoxyphenyl)-pyrimidin-5-yloxy]-acetic acid involves its interaction with specific molecular targets. The trifluoromethoxyphenyl group may enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrimidine ring can participate in hydrogen bonding and other interactions. These combined effects contribute to the compound’s overall activity and efficacy.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridine: This compound shares the trifluoromethyl group and pyridine ring, making it structurally similar.
Trifluoromethylphenyl derivatives: Compounds with trifluoromethylphenyl groups exhibit similar chemical properties and reactivity.
Pyrimidine derivatives: Other pyrimidine-based compounds can be compared in terms of their chemical behavior and applications.
Uniqueness
[2-(4-Trifluoromethoxyphenyl)-pyrimidin-5-yloxy]-acetic acid is unique due to the combination of its trifluoromethoxyphenyl group and pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[2-[4-(trifluoromethoxy)phenyl]pyrimidin-5-yl]oxyacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O4/c14-13(15,16)22-9-3-1-8(2-4-9)12-17-5-10(6-18-12)21-7-11(19)20/h1-6H,7H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXMFFMKKBTBEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=N2)OCC(=O)O)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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